Perfluoroperhydrophenanthrene

Descripción general

Descripción

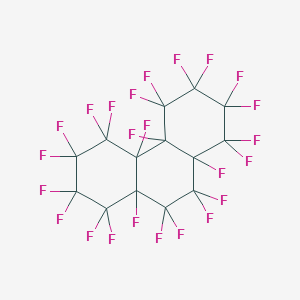

Perfluoroperhydrophenanthrene (PFPH) (CAS 306-91-2; molecular formula C₁₄F₂₄; molecular weight 624.11 g/mol) is a fully saturated perfluorinated compound derived from phenanthrene, where all hydrogen atoms are replaced by fluorine atoms . This structural modification imparts exceptional chemical inertness, thermal stability, and low polarity, making PFPH valuable in diverse applications, including vitreoretinal surgery, analytical chemistry, and material science. Its dielectric constant (ε = 2.03) is marginally higher than Teflon AF2400 (ε = 1.90) but lower than linear perfluorooligoethers (ε = 2.07), positioning it as a unique material for specialized membranes and coatings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluoroperhydrophenanthrene can be synthesized through the fluorination of perhydrophenanthrene. The process involves the use of elemental fluorine or other fluorinating agents under controlled conditions to replace hydrogen atoms with fluorine atoms. The reaction typically occurs at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous flow of perhydrophenanthrene and fluorine gas through the reactor, where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Perfluoroperhydrophenanthrene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions involve the replacement of fluorine atoms with other functional groups. The compound is also known to participate in halogen exchange reactions, where fluorine atoms are exchanged with other halogens .

Common Reagents and Conditions:

Halogen Exchange Reactions: These reactions typically involve the use of halogenating agents such as chlorine or bromine under controlled conditions.

Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, halogen exchange reactions with chlorine may produce chlorinated derivatives of this compound, while substitution reactions with amines may yield amino-substituted derivatives .

Aplicaciones Científicas De Investigación

Chemistry

PFHP serves as a solvent in various chemical reactions due to its high stability and low reactivity. Its properties make it suitable for use in:

- Fluorous liquid phases in ion-selective electrodes.

- Environmental studies to track the behavior of organic contaminants.

Biology

In biological applications, PFHP is utilized in advanced imaging techniques:

- Laser Scanning Confocal Microscopy : Enhances optical properties for better imaging of biological samples.

- Two-Photon Fluorescence Microscopy : Improves visualization of cellular structures.

A study demonstrated the effectiveness of PFHP as a mounting medium for plant leaves during microscopy, resulting in improved image quality and accuracy in identifying plant health issues .

Medicine

PFHP is employed as an intraoperative surgical adjunct during retinal surgeries. Its primary functions include:

- Providing a tamponading effect to manage retinal tears and suprachoroidal hemorrhages.

- Remaining inert within the eye for extended periods post-surgery without adverse effects.

Industrial Applications

PFHP's unique properties have led to explorations in various industrial applications:

- Lubricants and Heat Transfer Fluids : Due to its thermal stability.

- Fire Retardants : Explored for potential use in fire safety materials.

- Fluorochemical Emulsions : Investigated for improving cardiac preservation during transplantation.

Case Study 1: Retinal Surgery

A clinical study highlighted the use of PFHP during complex retinal detachment repairs. The compound's inert nature allowed it to be used effectively without causing inflammation or toxicity, leading to successful reattachment of the retina in patients with severe retinal conditions.

Case Study 2: Imaging Technologies

Research involving hyperspectral imaging technologies demonstrated that PFHP significantly enhances the imaging quality of plant leaves. By using PFHP as a mounting medium, researchers achieved over 90% accuracy in detecting plant diseases compared to traditional methods .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Solvent for chemical reactions | High stability and low reactivity |

| Biology | Imaging medium | Enhanced optical properties |

| Medicine | Surgical adjunct | Tamponading effect, inert post-op |

| Industry | Lubricants, heat transfer fluids | Thermal stability |

| Environmental Studies | Tracking organic contaminants | Model compound for PFC studies |

Mecanismo De Acción

Perfluoroperhydrophenanthrene exerts its effects through its unique physicochemical properties. In medical applications, it acts as a tamponade agent, providing mechanical support to the retina during and after surgery. The compound’s high density and low viscosity allow it to displace intraocular fluids and stabilize the retinal tissue . In imaging applications, its optical properties enhance the clarity and resolution of images by reducing light scattering and improving signal-to-noise ratios .

Comparación Con Compuestos Similares

Physical and Chemical Properties

PFPH distinguishes itself from other perfluorocarbons (PFCs) through its cyclic, fully saturated structure. Key comparisons include:

- Dielectric Properties : PFPH (ε = 2.03) bridges the gap between Teflon AF2400 (ε = 1.90) and linear perfluorooligoethers (ε = 2.07), offering intermediate polarity for ion-selective electrode membranes .

- Thermal Stability : Unlike shorter-chain PFCs (e.g., perfluorooctane, C₈F₁₈), PFPH’s cyclic structure enhances thermal resistance, making it suitable for high-temperature applications.

- Molecular Weight : At 624.11 g/mol, PFPH is heavier than perfluorodecalin (C₁₀F₁₈, MW 462.08) and perfluoro-n-octane (C₈F₁₈, MW 438.06), influencing its viscosity and vapor pressure .

Table 1: Physical Properties of PFPH and Comparable PFCs

| Compound | Molecular Weight (g/mol) | Dielectric Constant (ε) | Key Applications |

|---|---|---|---|

| PFPH | 624.11 | 2.03 | Vitreoretinal surgery, ISE membranes |

| Perfluoro-n-octane (PFO) | 438.06 | 1.89 | Retinal surgery, liquid ventilation |

| Perfluorodecalin | 462.08 | 1.91 | Oxygen carriers, cell culture |

| Teflon AF2400 | Polymer | 1.90 | Membranes, coatings |

| Linear perfluorooligoether | ~500–700 | 2.07 | Lubricants, solvents |

Table 2: PFPH vs. PFO in Retinal Surgery

| Parameter | PFPH (Vitreon) | PFO |

|---|---|---|

| Viscosity | High | Low |

| Ease of Removal | Moderate | High |

| Corneal Clarity (12-month) | Superior | Moderate |

| Retinal Reattachment Rate | 76% (<180° tears) | 75% (<180° tears) |

Table 3: Analytical Performance of PFPH vs. Other PFAS

| Compound | Recovery Rate (%) | Matrix | Application |

|---|---|---|---|

| PFPH | 82 | Cosmetics/sweat | GC-ECD calibration |

| Perfluorooctyltriethoxysilane | 44 | Cosmetics/sweat | Waterproofing agents |

| Perfluorodecalin | 68 | Cell culture | Oxygen delivery |

Research Findings and Data Tables

(See Tables 1–3 above for summarized data.)

Actividad Biológica

Perfluoroperhydrophenanthrene (PFPH) is a fluorinated compound that has garnered attention for its potential biological applications, particularly in medical and environmental contexts. This article explores the biological activity of PFPH, focusing on its interactions within biological systems, therapeutic applications, and implications for environmental health.

PFPH is a perfluorinated compound derived from phenanthrene, characterized by its fully fluorinated carbon backbone. Its chemical formula is , which contributes to its unique properties, such as high thermal stability and resistance to degradation. These characteristics make it suitable for various applications, including as a radioopaque medium in medical imaging .

Therapeutic Applications

- Oxygen Delivery : PFPH has been investigated for its role in therapeutic oxygen delivery. Research indicates that PFPH, when combined with phospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC), can enhance oxygen transport in biological systems. This combination has shown promise in improving oxygen delivery to tissues, particularly in hypoxic conditions .

- Imaging Applications : Due to its fluorinated nature, PFPH is utilized in advanced imaging techniques. It has been employed as a contrast agent in magnetic resonance imaging (MRI) due to its ability to provide clear images of biological tissues .

Case Studies and Research Findings

- Study on Spermatogenesis : A study utilizing a human stem-cell-based model assessed the effects of various perfluorinated compounds, including PFPH, on spermatogenesis. The findings indicated that while other perfluorinated compounds affected germ cell viability and expression of spermatogenic markers, PFPH did not exhibit significant toxicity under the tested conditions. This suggests a potential for PFPH in reproductive health applications without adverse effects on germ cell development .

- Environmental Impact : Research into the environmental persistence of perfluorinated compounds highlights the stability of PFPH due to strong carbon-fluorine bonds. Studies have shown that these compounds can accumulate in the environment and may pose risks to wildlife and human health through bioaccumulation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is Perfluoroperhydrophenanthrene (PPP) synthesized and characterized for research applications?

- Methodological Answer : PPP synthesis typically involves fluorination of phenanthrene derivatives under controlled conditions. Characterization requires nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination completeness, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98%, as per commercial standards), and elemental analysis to verify stoichiometry (C₁₄F₂₄). Differential scanning calorimetry (DSC) can further assess thermal stability .

Q. What analytical techniques utilize PPP as a calibration standard?

- Methodological Answer : In gas chromatography time-of-flight mass spectrometry (GC-TOFMS), PPP serves as a calibrant due to its inertness and well-defined fragmentation pattern. Calibrant pulses are triggered pre-elution to recalibrate the mass axis, ensuring accuracy. The process involves programming nanogram quantities of PPP into the ionization chamber, followed by peak alignment using reference ions (e.g., m/z 624 for C₁₄F₂₄) .

Q. How is PPP used in fluorescence microscopy for biological sample preparation?

- Methodological Answer : PPP’s low refractive index and chemical inertness make it ideal for immersion objectives in confocal microscopy. Tissue samples (e.g., plant meristems) are immersed in PPP to minimize scattering, covered with a coverslip, and imaged at 488 nm excitation. This method prevents dehydration and maintains structural integrity during imaging .

Advanced Research Questions

Q. How do solvent dielectric properties influence PPP-based ion-selective membrane performance?

- Methodological Answer : The dielectric constant (ε) of PPP (ε = 2.03) impacts ionophore-ion complex stability in fluorous membranes. Lower ε reduces ion-pairing, enhancing selectivity for monovalent ions (e.g., Ag⁺). Experimental optimization involves comparing membrane resistance and selectivity in PPP versus linear perfluorooligoethers using impedance spectroscopy and potentiometric titrations. Data fitting with multidimensional algorithms (e.g., simplex methods) resolves membrane-ion interactions .

Q. How can researchers resolve discrepancies in stability constants (logK) of PPP-ion complexes across solvents?

- Methodological Answer : Stability constants for ions (e.g., Li⁺, Na⁺) in PPP vs. 1,2-dichloroethane vary due to solvent polarity and ion solvation. For example, Na⁺ logK in PPP is 13.8 vs. 8.47 in dichloroethane . To reconcile discrepancies, conduct competitive binding assays with varying ionophore concentrations and validate via UV-Vis titration or X-ray crystallography. Solvent effects should be modeled using Born-Haber cycles or density functional theory (DFT).

Q. What methodologies assess PPP’s retinal toxicity in experimental proliferative vitreoretinopathy (PVR) models?

- Methodological Answer : Toxicity studies involve intravitreal injection of PPP in animal models (e.g., rabbits), followed by electroretinography (ERG) to measure retinal function and transmission electron microscopy (TEM) to evaluate ultrastructural damage. Controls include silicone oil or hybrid PPP-silicone mixtures (3:2 ratio). Histopathological scoring quantifies inflammation and photoreceptor degeneration .

Q. How can PPP-based ion-selective electrodes (ISEs) achieve sub-ppt detection limits for Ag⁺?

- Methodological Answer : Enhance Ag⁺ selectivity by doping PPP membranes with sodium tetrakis[3,5-bis(perfluorohexyl)phenyl]borate (ionic sites) and fluorous ionophores. Solid-contact ISEs with 3D-ordered mesoporous (3DOM) carbon electrodes reduce capacitive noise. Calibration curves using standard additions (10⁻¹¹–10⁻³ M AgNO₃) and optimized Nernstian slopes (≥54 mV/decade) achieve detection limits of 3.8 × 10⁻¹¹ M .

Q. What experimental designs address contradictions in PFAS classification for PPP?

- Methodological Answer : PFAS categorization requires analyzing PPP’s environmental persistence via OECD 301B biodegradation tests and bioaccumulation potential using logP measurements. Comparative studies with perfluorooctanoic acid (PFOA) can clarify regulatory thresholds. Collaborate with agencies like ECHA to align with SVHC (Substance of Very High Concern) criteria, emphasizing PPP’s inertness in medical applications vs. industrial PFAS .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting ion-selectivity data in PPP membranes under varying temperatures?

- Methodological Answer : Temperature-dependent membrane behavior arises from PPP’s phase transitions. Use Arrhenius plots to correlate membrane resistance (R) with temperature (1/T) and identify activation energies. Conflicting selectivity data (e.g., K⁺ vs. NH₄⁺) are resolved by normalizing logK values to reference electrolytes and applying the Nikolskii-Eisenman equation .

Q. What statistical frameworks validate PPP’s efficacy in multicentre biomedical studies?

- Methodological Answer : Apply mixed-effects models to account for inter-institutional variability in outcomes (e.g., retinal reattachment rates). Use Kaplan-Meier survival analysis for time-to-toxicity endpoints and Cox proportional hazards regression to adjust for covariates (e.g., PPP residual volume). Meta-analyses of studies like the Vitreon Collaborative Study ensure reproducibility .

Q. Tables for Key Parameters

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F24/c15-1-2(16)4(18,10(29,30)14(37,38)12(33,34)6(2,21)22)8(25,26)7(23,24)3(1,17)9(27,28)13(35,36)11(31,32)5(1,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKENRHXGDUPTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12(C3(C(C(C(C1(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(C(C(C3(F)F)(F)F)(F)F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047029 | |

| Record name | Perfluorotetradecahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306-91-2 | |

| Record name | Perfluoroperhydrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,1,2,2,3,3,4,4,4a,4b,5,5,6,6,7,7,8,8,8a,9,9,10,10,10a-tetracosafluorotetradecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorotetradecahydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERFLUOROPERHYDROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ3T53GWV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.